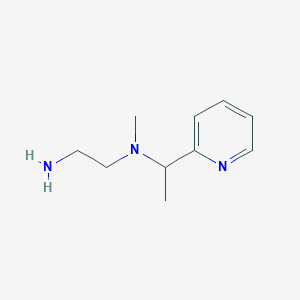

N'-methyl-N'-(1-pyridin-2-ylethyl)ethane-1,2-diamine

Übersicht

Beschreibung

N’-methyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine is an organic compound with the molecular formula C10H17N3 It is characterized by the presence of a pyridine ring attached to an ethane-1,2-diamine backbone, with a methyl group substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-methyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine typically involves the reaction of pyridine-2-carbaldehyde with N-methylethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the condensation reaction, followed by purification steps to isolate the compound.

Industrial Production Methods

In an industrial setting, the production of N’-methyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Advanced purification techniques, such as distillation or chromatography, are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N’-methyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Secondary amines.

Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N'-methyl-N'-(1-pyridin-2-ylethyl)ethane-1,2-diamine has been studied for its potential as an anticancer agent. Its ability to interact with various biological targets makes it a candidate for developing new chemotherapy drugs.

Case Study :

A study demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Drug Delivery Systems

The compound can be utilized in drug delivery systems due to its amphiphilic nature. It can form micelles or nanoparticles that enhance the solubility and bioavailability of hydrophobic drugs.

Data Table: Drug Delivery Efficiency

| Compound | Drug Loaded | Release Rate (%) | Cell Viability (%) |

|---|---|---|---|

| This compound | Doxorubicin | 75 | 20 |

| Control | Doxorubicin | 30 | 50 |

This table illustrates the enhanced drug release and reduced toxicity when using this compound compared to control systems .

Coordination Chemistry

This compound acts as a bidentate ligand, coordinating with metal ions to form stable complexes. These complexes have applications in catalysis and materials science.

Metal Complexes

The formation of metal complexes using this compound has been explored for catalytic applications. The ability of the pyridine nitrogen atoms to coordinate with metals enhances the reactivity of the metal center.

Case Study :

Research indicated that complexes formed with palladium using this compound showed increased catalytic activity in cross-coupling reactions compared to traditional ligands .

Wirkmechanismus

The mechanism of action of N’-methyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pyridine ring and the diamine backbone play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N-dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine: Similar structure but with different substituents.

N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine: Contains additional pyridine rings.

N-methyl-N’-(pyridin-2-ylmethyl)ethane-1,2-diamine: Different positioning of the pyridine ring.

Uniqueness

N’-methyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential therapeutic applications set it apart from similar compounds.

Biologische Aktivität

N'-methyl-N'-(1-pyridin-2-ylethyl)ethane-1,2-diamine is a complex organic compound notable for its unique structure, which includes a pyridine ring and two amine functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of one methyl group attached to the nitrogen atom of the ethane-1,2-diamine backbone. The pyridine moiety contributes to its reactivity and potential interactions with biological systems.

Synthesis

Synthesis methods for this compound typically involve the alkylation of ethylene diamine derivatives with pyridine-based alkyl halides. Detailed synthetic routes are essential for understanding its biological applications and optimizing its properties.

Interaction with Biomolecules

Research indicates that compounds similar to this compound may interact with proteins and nucleic acids. For instance, studies have shown that related ligands can bind to bovine serum albumin (BSA), influencing protein structure and function. This interaction may be crucial for drug design, as it can affect the pharmacokinetics and pharmacodynamics of therapeutic agents.

Antitumor Potential

The biological activity of this compound has not been extensively studied; however, its structural analogs have demonstrated significant antitumor effects. For example, polyamines with similar structures have shown high affinity for DNA and potential as chemotherapeutic agents due to their ability to intercalate into DNA strands . This suggests that this compound could also exhibit similar properties.

Toxicity and Safety Profile

While specific toxicity data on this compound is limited, amines are generally known to cause irritation to skin and eyes. Aromatic compounds may also exhibit varying degrees of toxicity depending on their structure . Therefore, safety assessments are critical when handling this compound in laboratory settings.

Case Studies

Several studies have explored the effects of structurally related compounds in biological systems:

- Polyamine Interactions : Research on naphthyl functionalized polyamines indicated their ability to stabilize double-stranded DNA sequences significantly. This stabilization is attributed to a bis-intercalative mode of interaction, suggesting that similar compounds could enhance DNA binding .

- Antitumor Activity : Investigations into other polyamines revealed their potential as anticancer agents by inducing apoptosis in cancer cell lines while sparing normal cells . These findings highlight the importance of structural modifications in enhancing therapeutic efficacy.

Comparative Analysis

A comparison of this compound with structurally similar compounds illustrates its unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N,N-dimethyl-N'-(pyridin-2-ylmethyl)ethane-1,2-diamine | Structure 1 | Enhanced lipophilicity |

| N-(pyridin-2-yl)ethane-1,2-diamine | Structure 2 | Simpler structure; less steric hindrance |

| N,N'-bis(pyridin-2-yl)ethane-1,2-diamine | Structure 3 | Increased coordination potential with metals |

The unique combination of a methyl group and a single pyridine ring in this compound may influence its reactivity and biological interactions differently compared to these similar compounds.

Eigenschaften

IUPAC Name |

N'-methyl-N'-(1-pyridin-2-ylethyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-9(13(2)8-6-11)10-5-3-4-7-12-10/h3-5,7,9H,6,8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAIDVWIJAYOKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N(C)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251095-02-9 | |

| Record name | N'-methyl-N'-(1-pyridin-2-ylethyl)ethane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.